molecular formula C8H8O2 B8517556 1-(2-Furyl)but-3-yn-1-ol

1-(2-Furyl)but-3-yn-1-ol

Cat. No. B8517556
M. Wt: 136.15 g/mol
InChI Key: HMTYJEBHTKFYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05008410

Procedure details

Reaction and after-treatment were carried out in the same manner as in Example 16 except that an equimolar amount of furfural was used in place of 5-methylfurfural, and that cetyltrimethylammonium chloride and tetrahydrofuran were used in place of tetrabutylammonium bromide and toluene, respectively, in the same weights as those of the latter, to obtain 44.0 g of the fraction of 2-(1-hydroxy-3-butynyl)furan (content, 99.4%) (yield, 80.3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.O1C[CH2:11][CH2:10][CH2:9]1>[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[OH:7][CH:1]([C:2]1[O:6][CH:5]=[CH:4][CH:3]=1)[CH2:11][C:10]#[CH:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction

Outcomes

Product
Name
Type
product
Smiles
OC(CC#C)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.